
Fmoc-D-HomoSec(pMeBzl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-HomoSec(pMeBzl)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process. The presence of the D-configuration and the homo-serine (HomoSec) residue, along with a para-methylbenzyl (pMeBzl) side chain, makes this compound unique and useful in various biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-HomoSec(pMeBzl)-OH typically involves the following steps:
Protection of the amino group: The amino group of D-HomoSec is protected using the Fmoc group through a reaction with Fmoc-Cl in the presence of a base such as sodium carbonate.
Side chain modification: The hydroxyl group of HomoSec is modified with a para-methylbenzyl group using a suitable reagent like para-methylbenzyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of automated peptide synthesizers for large-scale production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the para-methylbenzyl side chain, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Piperidine in DMF (dimethylformamide) for Fmoc deprotection.
Major Products:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Alcohols.
- Substitution products: Free amino groups for further functionalization.
科学研究应用
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Acts as a building block in combinatorial chemistry for drug discovery.
Biology:
- Utilized in the study of protein-protein interactions.
- Helps in the development of peptide-based inhibitors and probes.
Medicine:
- Plays a role in the design of peptide therapeutics.
- Used in the synthesis of peptide vaccines.
Industry:
- Employed in the production of peptide-based materials and coatings.
- Used in the development of biosensors and diagnostic tools.
作用机制
The mechanism of action of Fmoc-D-HomoSec(pMeBzl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain.
相似化合物的比较
- Fmoc-D-Ser(pMeBzl)-OH
- Fmoc-D-Thr(pMeBzl)-OH
- Fmoc-D-HomoThr(pMeBzl)-OH
Comparison:
Fmoc-D-Ser(pMeBzl)-OH: Similar structure but with a serine residue instead of homo-serine.
Fmoc-D-Thr(pMeBzl)-OH: Contains a threonine residue, offering different reactivity due to the presence of an additional methyl group.
Fmoc-D-HomoThr(pMeBzl)-OH: Similar to homo-serine but with an additional methyl group on the side chain, affecting its steric properties.
Uniqueness: Fmoc-D-HomoSec(pMeBzl)-OH is unique due to its specific combination of the Fmoc protecting group, D-configuration, homo-serine residue, and para-methylbenzyl side chain, making it particularly useful in specialized peptide synthesis applications.
属性
分子式 |
C27H27NO4Se |
|---|---|
分子量 |
508.5 g/mol |
IUPAC 名称 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid |
InChI |
InChI=1S/C27H27NO4Se/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1 |
InChI 键 |
CYMKQJKTFFDJGL-RUZDIDTESA-N |
手性 SMILES |
CC1=CC=C(C=C1)C[Se]CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


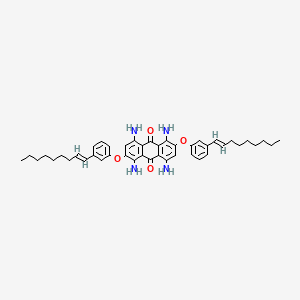
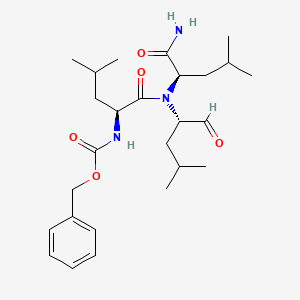
![disodium;azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13143155.png)
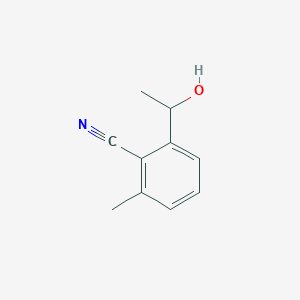
![3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline](/img/structure/B13143165.png)
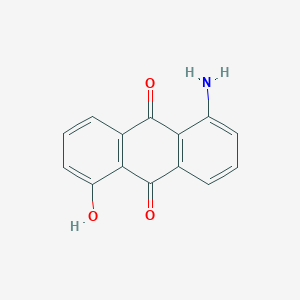

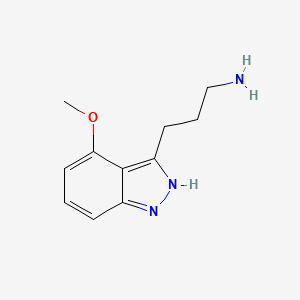
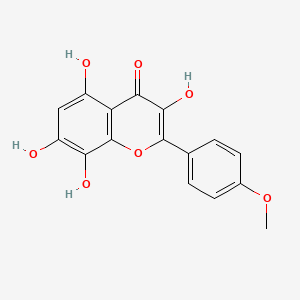

![7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13143206.png)

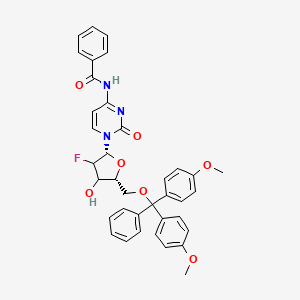
![5-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13143224.png)
